2-(5-(4-(环丙烷羰基)哌嗪-1-基)-1-甲基-2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)-N-((四氢呋喃-2-基)甲基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C23H30N6O5 and its molecular weight is 470.53. The purity is usually 95%.
BenchChem offers high-quality 2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚酰胺和杂环化合物的合成
研究与指定化学品具有相似结构特征的化合物,已导致合成包含茶碱和胸腺嘧啶等核碱基的聚酰胺。这些聚酰胺是通过涉及二甲基亚甲基琥珀酸酯的反应,随后与二胺缩聚而开发的,由于其在DMSO、甲酸和水中的溶解性,根据其组成,显示出各种应用的潜力。这些聚酰胺的分子量和溶解性特性表明其在材料科学和药物制剂中具有潜在用途 (Hattori & Kinoshita, 1979)。
抗癌和抗炎活性
已评估相关化合物的衍生物的抗癌和抗炎活性。这些研究已导致识别出对人肿瘤细胞系具有显着体外抗癌活性和优异抗炎活性的化合物。此类发现突显了这些化合物在开发针对癌症和炎症相关疾病的新型治疗剂方面的潜力 (Ghule et al., 2013)。
发现用于疾病治疗的临床候选药物
发现用于治疗涉及特定酶(例如 ACAT-1)过表达的疾病的临床候选药物,证明了具有相似结构的化合物的药物应用。通过增强水溶性和口服吸收,这些化合物为不治之症提供了有希望的治疗前景,展示了分子设计在药物开发中的重要性 (Shibuya et al., 2018)。
属性
IUPAC Name |
2-[5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O5/c1-26-20-19(22(32)29(23(26)33)14-18(30)25-13-16-3-2-12-34-16)17(6-7-24-20)27-8-10-28(11-9-27)21(31)15-4-5-15/h6-7,15-16H,2-5,8-14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQTULYABZLEKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NCC3CCCO3)N4CCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。